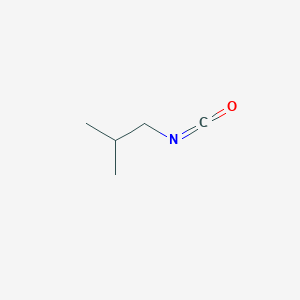

Isobutyl isocyanate

説明

Significance of Isocyanate Chemistry in Modern Science

The field of isocyanate chemistry, centered around the R−N=C=O functional group, is of paramount importance in modern industrial and research chemistry. mdpi.comwikipedia.org First synthesized in the mid-19th century, isocyanates rapidly became indispensable building blocks, largely due to the discovery of polyurethanes in 1932. mdpi.com Polyurethanes, formed from the reaction of diisocyanates with polyols, are a versatile class of polymers. wikipedia.orgamericanchemistry.com Their applications are extensive, ranging from rigid and flexible foams used in insulation and furniture to high-performance coatings, adhesives, sealants, and elastomers. mdpi.comamericanchemistry.com

The high electrophilicity of the isocyanate group makes it reactive toward a wide array of nucleophiles, including alcohols, amines, and water. wikipedia.orgchemicalbook.com This reactivity is fundamental to its utility. The reaction with alcohols yields carbamate (urethane) linkages, while the reaction with amines produces urea linkages. wikipedia.orgsci-hub.se These reactions are central to polymer chemistry and the synthesis of complex organic molecules. sci-hub.secsic.es Beyond polymers, isocyanates are valuable intermediates in the production of pharmaceuticals and agrochemicals, underscoring their broad impact on synthetic chemistry. rsc.orgrsc.org The global market for isocyanates continues to grow, driven by high demand in construction, automotive, and other manufacturing sectors. mdpi.comrsc.org

Contextualization of Isobutyl Isocyanate within Aliphatic Isocyanates Research

Isocyanates are broadly categorized into two main types: aromatic and aliphatic. americanchemistry.comaidic.it Aromatic isocyanates, such as toluene diisocyanate (TDI) and methylene diphenyl diisocyanate (MDI), are highly reactive and widely used in polyurethane production. aidic.itresearchgate.net Aliphatic isocyanates, which include compounds like hexamethylene diisocyanate (HDI), isophorone diisocyanate (IPDI), and this compound, feature the NCO group attached to a non-aromatic carbon backbone. aidic.itnih.gov

Research into aliphatic isocyanates is driven by several key advantages they offer over their aromatic counterparts. Polyurethanes derived from aliphatic isocyanates exhibit greater resistance to degradation from UV radiation and are considered more biocompatible. aidic.it This makes them preferable for applications requiring weather resistance, such as outdoor coatings, and for biomedical uses where the degradation products of aromatic isocyanates can be a concern. aidic.itresearchgate.netnih.gov

This compound, with the chemical formula C5H9NO, is a monofunctional aliphatic isocyanate. cymitquimica.comuni.lu As a colorless liquid, it serves as a fundamental building block in organic synthesis. cymitquimica.comnoaa.gov Its relatively simple, branched structure allows researchers to study the reactivity of the aliphatic isocyanate group without the complexities of multiple functional groups. It is used as a reagent and an intermediate in the synthesis of more complex molecules, such as in the development of pharmaceuticals. chemicalbook.com For instance, this compound is a known building block for Boceprevir, a protease inhibitor used in the treatment of Hepatitis C. chemicalbook.com

| Property | Value |

|---|---|

| Synonyms | 1-Isocyanato-2-methylpropane, 2-Methylpropyl isocyanate cymitquimica.com |

| Molecular Formula | C5H9NO uni.lu |

| Molecular Weight | 99.13 g/mol cymitquimica.com |

| Appearance | Colorless to pale yellow liquid cymitquimica.com |

| Reactivity | Reacts with alcohols to form urethanes and with amines to form ureas cymitquimica.comwikipedia.org |

Research Trajectories and Future Outlook for this compound

The future of isocyanate research is increasingly focused on sustainability, advanced materials, and novel synthetic applications. rsc.org A significant research trajectory involves developing "non-phosgene" synthesis routes for isocyanates to replace the traditional, hazardous phosgenation of amines. rsc.orgaidic.it These greener chemistry approaches are critical for improving the environmental profile of isocyanate production. rsc.org

In the realm of materials science, aliphatic isocyanates are integral to the development of advanced functional materials. mdpi.comnih.gov Research is active in areas such as self-healing coatings, where isocyanates are encapsulated and released upon damage to repair the material's integrity. mdpi.com Furthermore, the reactivity of the isocyanate group is harnessed for surface functionalization, allowing for the covalent grafting of polymers onto various substrates to modify their properties. mdpi.com

For a specific compound like this compound, future research will likely leverage its role as a fundamental aliphatic building block within these broader trends. Its application in multicomponent reactions (MCRs) is a promising area, as these reactions allow for the rapid assembly of complex molecules from simple precursors, accelerating the discovery of new compounds in the pharmaceutical and agrochemical industries. rsc.org As researchers continue to explore novel polyurethanes and other polymers for biomedical applications, the use of simple aliphatic isocyanates like this compound in model studies to understand reaction mechanisms and polymer properties will remain essential. nih.govnih.gov The continued investigation into new catalysts and reaction conditions for isocyanate transformations will also provide new opportunities for the application of this compound in targeted organic synthesis. chemrxiv.org

特性

IUPAC Name |

1-isocyanato-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-5(2)3-6-4-7/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZVKALEGZPYKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Record name | ISOBUTYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3670 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4075293 | |

| Record name | Propane, 1-isocyanato-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isobutyl isocyanate appears as a colorless liquid. Less dense than water. Contact may severely irritate skin, eyes and mucous membranes. May be very toxic by ingestion, inhalation and skin absorption. Used to make pesticides and pharmaceuticals., Colorless liquid; [CAMEO] | |

| Record name | ISOBUTYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3670 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyl isocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19051 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1873-29-6 | |

| Record name | ISOBUTYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3670 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Isocyanato-2-methylpropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1873-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylpropyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001873296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutyl isocyanate | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Propane, 1-isocyanato-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpropyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLPROPYL ISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69A68W7YAE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Isobutyl Isocyanate

Phosgene-Based Synthetic Routes and Mechanistic Considerations

The reaction of primary amines with phosgene has long been the principal industrial method for producing isocyanates. This approach is characterized by its high yield and applicability to a wide range of amines.

Phosgenation of Primary Amines: Mechanistic Analysis

The synthesis of isobutyl isocyanate via phosgenation begins with the reaction of isobutylamine (a primary amine) with phosgene (COCl₂). The reaction proceeds through a multistep mechanism. Initially, the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of phosgene. This addition forms an unstable tetrahedral intermediate which then eliminates a chloride ion to produce N-isobutylcarbamoyl chloride.

This reaction is highly exothermic. To manage the reaction heat and minimize the formation of by-products such as ureas (from the reaction of the isocyanate product with unreacted amine), the process is often conducted in a two-step "cold-hot" phosgenation sequence in an inert solvent like o-dichlorobenzene. fishersci.caiiab.me

Cold Phosgenation: The initial reaction is carried out at low temperatures (below 70°C). iiab.me In this stage, isobutylamine reacts with phosgene to form N-isobutylcarbamoyl chloride and isobutylammonium hydrochloride (from the reaction of the amine with the by-product, hydrogen chloride).

Hot Phosgenation: The reaction mixture is then heated to a higher temperature (100-200°C). iiab.me At this elevated temperature, the N-isobutylcarbamoyl chloride eliminates a molecule of hydrogen chloride (HCl) to yield the final product, this compound. The isobutylammonium hydrochloride formed during the cold stage also reacts with phosgene at this higher temperature to generate more isocyanate.

The intermediate in this reaction is the N-isobutylcarbamoyl chloride, (CH₃)₂CHCH₂NHC(O)Cl. fishersci.ca

Variations and Optimization in Phosgene-Mediated Synthesis (e.g., Oxalyl Chloride as Phosgene Mask)

Given the extreme toxicity of phosgene gas, significant research has been directed towards safer alternatives. fishersci.no Oxalyl chloride, (COCl)₂, serves as a useful and safer laboratory-scale substitute for phosgene in the synthesis of isocyanates from primary amines. fishersci.ca

The process involves heating the amine or its hydrochloride salt with an excess of oxalyl chloride in a high-boiling point solvent, such as o-dichlorobenzene, at temperatures ranging from 80°C to 180°C. americanelements.com The reaction proceeds through an amine oxamyl chloride intermediate, which is formed in situ. This intermediate is thermally unstable and decomposes to yield the desired this compound, along with carbon monoxide and hydrogen chloride as by-products. americanelements.com

The mechanism can be summarized as:

(CH₃)₂CHCH₂NH₂·HCl + (COCl)₂ → [(CH₃)₂CHCH₂NHCOCOCl] + HCl

[(CH₃)₂CHCH₂NHCOCOCl] → (CH₃)₂CHCH₂NCO + CO + HCl

This method provides a convenient, one-step process that avoids the direct handling of phosgene while still leveraging a related reactive acyl chloride. americanelements.com

Non-Phosgene Approaches to this compound Synthesis

The significant hazards associated with phosgene have spurred the development of alternative, "phosgene-free" synthetic routes to isocyanates. These methods are generally considered safer and more environmentally friendly. nih.gov

Carbamate Decomposition Pathways

A prominent non-phosgene route involves the thermal decomposition of carbamates. nih.gov In this two-step process, an amine is first converted into a carbamate, which is then cleaved by heating to produce the isocyanate and an alcohol. For the synthesis of this compound, an appropriate N-isobutylcarbamate ester is used as the precursor.

(CH₃)₂CHCH₂NHCOOR → (CH₃)₂CHCH₂NCO + ROH

This pathway is advantageous as it avoids the use of chlorine-containing reagents, which can simplify product purification and improve quality. nih.gov

Catalyst Development for Carbamate Thermal Decomposition (e.g., Zinc-based catalysts)

The thermal decomposition of carbamates is an endothermic reaction that often requires high temperatures to proceed efficiently. mdpi.com To overcome this and reduce the potential for side reactions, various catalysts have been developed. Single-component metal catalysts, particularly those based on zinc, have been shown to be highly effective. nih.govresearchgate.net

Zinc catalysts, such as zinc oxide (ZnO) or zinc acetate (Zn(OAc)₂), offer high activity, are cost-effective, and are compatible with a range of substrates. nih.govacs.org For instance, studies on the decomposition of various carbamates have shown that zinc oxide can effectively catalyze the cracking reaction, leading to high yields of the corresponding isocyanate. nih.gov The catalytic activity of zinc is attributed to its electron-absorbing properties, which facilitate the cleavage of the carbamate bond. nih.gov Research has demonstrated that with a zinc oxide catalyst in a suitable solvent, complete conversion of the carbamate precursor can be achieved with isocyanate yields approaching 97-99%. nih.gov

| Catalyst System | Substrate | Temperature (°C) | Time | Isocyanate Yield | Reference |

|---|---|---|---|---|---|

| Zinc Oxide (ZnO) | Hexamethylene Dicarbamate (HDC) | Not Specified | Not Specified | ~97% | nih.gov |

| Zinc Acetate (transforms to ZnO) | Toluene Dicarbamate (TDC) | 240 | 1.5 h | 99.9% | nih.gov |

| Zinc Powder | Hexamethylene Dicarbamate (HDC) | 240 | 30 min | 35.3% | nih.gov |

Rearrangement Reactions (e.g., Curtius, Hofmann, Lossen, Schmidt) via Isocyanate Intermediates

Several classic organic name reactions proceed through an isocyanate intermediate and can be adapted for the synthesis of this compound. These rearrangement reactions provide alternative non-phosgene pathways from different starting materials. fishersci.ca

Curtius Rearrangement: This reaction involves the thermal decomposition of an acyl azide to form an isocyanate and nitrogen gas. fishersci.ca To synthesize this compound, the required starting material is 3-methylbutanoyl azide, which can be prepared from 3-methylbutanoic acid. The key advantage of the Curtius rearrangement is that the migration of the alkyl group occurs with complete retention of its stereochemistry. thegoodscentscompany.com The resulting isocyanate can be isolated or reacted further in situ. masterorganicchemistry.com (CH₃)₂CHCH₂CO-N₃ → (CH₃)₂CHCH₂NCO + N₂

Hofmann Rearrangement: The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom, via an isocyanate intermediate. wikipedia.org The reaction is carried out by treating the primary amide with bromine or another halogen in a strong aqueous base like sodium hydroxide. wikipedia.orgchemistrylearner.com For the synthesis of this compound, the starting material would be 3-methylbutanamide. The reaction proceeds through the formation of an N-bromoamide intermediate, which rearranges upon deprotonation to yield the isocyanate. wikipedia.org (CH₃)₂CHCH₂CONH₂ + Br₂ + 4NaOH → (CH₃)₂CHCH₂NCO + 2NaBr + Na₂CO₃ + 2H₂O

Lossen Rearrangement: This reaction involves the conversion of a hydroxamic acid (or its derivative) into an isocyanate. fishersci.ca The hydroxamic acid is first converted to an O-acyl, O-sulfonyl, or O-phosphoryl derivative, which has a good leaving group. Heating this intermediate causes a rearrangement to the isocyanate and a carboxylate anion. The starting material to produce this compound would be 3-methylbutanehydroxamic acid.

Schmidt Reaction: The Schmidt reaction provides a route to isocyanates from carboxylic acids using hydrazoic acid (HN₃) in the presence of a strong acid catalyst. fishersci.ca When 3-methylbutanoic acid is treated with hydrazoic acid, it protonates and then reacts with the azide to form an acyl azide intermediate, which, like in the Curtius rearrangement, loses nitrogen gas and rearranges to form this compound. (CH₃)₂CHCH₂COOH + HN₃ --(H⁺)--> (CH₃)₂CHCH₂NCO + N₂ + H₂O

Staudinger-Aza Wittig (SAW) Sequence in Isocyanate Formation

The Staudinger-Aza Wittig (SAW) reaction represents a significant phosgene-free pathway for the synthesis of isocyanates, including this compound. This method is advantageous as it utilizes carbon dioxide (CO2), which is non-toxic, abundant, and economical, as the carbonyl source instead of the highly hazardous phosgene. d-nb.info The reaction sequence begins with the Staudinger reaction, where an organic azide reacts with a phosphine, such as triphenylphosphine, to form an iminophosphorane intermediate. d-nb.inforu.nl This intermediate is then subjected to an aza-Wittig reaction with carbon dioxide to produce the desired isocyanate and a phosphine oxide byproduct, typically triphenylphosphine oxide. d-nb.infochemrxiv.org

A significant challenge in this synthesis is the removal of the triphenylphosphine oxide byproduct from the reaction mixture. beilstein-journals.org To address this, research has focused on using polymer-bound phosphines (e.g., PS-PPh₂). d-nb.infobeilstein-journals.org The use of a solid-supported reagent allows for the easy separation of the phosphine oxide byproduct by simple filtration, streamlining the purification process. beilstein-journals.org

Modern advancements in this methodology include the use of microwave irradiation, which has been shown to accelerate the reaction significantly. d-nb.infobeilstein-journals.org Protocols have been developed where the entire sequence, starting from an alkyl halide to form the azide in situ, followed by the SAW reaction, can be performed in a one-pot, two-step process. d-nb.info For instance, a study demonstrated the synthesis of various urea derivatives by first forming the isocyanate via a microwave-assisted SAW reaction under 14 bar of CO₂ pressure, followed by reaction with an amine. d-nb.info This highlights the versatility and efficiency of the SAW sequence as a modern tool for isocyanate synthesis. d-nb.infobeilstein-journals.org

Addition of Isocyanic Acid to Alkenes

The direct addition of isocyanic acid (HNCO) to alkenes is another route for producing isocyanates. georganics.sk However, this reaction is often challenging and depends heavily on the structure of the alkene. thieme-connect.de Alkenes with electron-donating substituents, such as vinyl ethers, exhibit higher reactivity towards isocyanic acid. thieme-connect.de

For less activated alkenes like isobutylene (2-methylpropene), which would be the precursor for this compound, the reaction requires forcing conditions, such as elevated temperatures (e.g., 120 °C) and the presence of an acid catalyst like 4-toluenesulfonic acid. thieme-connect.de In many procedures, the isocyanic acid is generated in situ from the thermal decomposition of cyanuric acid. thieme-connect.de

The reaction is as follows: (CH₃)₂C=CH₂ + HNCO --(Catalyst, Heat)--> (CH₃)₂CHCH₂-N=C=O

The process is a type of hydrocyanation and is subject to equilibrium. The reverse reaction, the decomposition of tertiary alkyl isocyanates to an alkene and isocyanic acid, is known to occur upon heating, with measured activation energies around 51-52 kcal/mol for tert-butyl isocyanate. acs.org This indicates that the forward addition reaction to form the isocyanate requires overcoming a significant energy barrier. thieme-connect.deacs.org

Displacement Reactions of Alkyl Halides with Alkali Metal Cyanates

The synthesis of this compound can be achieved through the nucleophilic substitution reaction of an isobutyl halide (e.g., isobutyl bromide) with an alkali metal cyanate, such as sodium or potassium cyanate. georganics.sk This method is a classical S_N2 displacement reaction.

(CH₃)₂CHCH₂-Br + Na⁺[N=C=O]⁻ → (CH₃)₂CHCH₂-N=C=O + NaBr

Reductive Carbonylation of Nitro- and Nitrosoarenes (Palladium-catalyzed)

Reductive carbonylation is a prominent phosgene-free alternative for isocyanate synthesis, primarily investigated for the production of aromatic isocyanates. digitellinc.comhomkat.nl The process typically involves the direct reaction of a nitroaromatic compound with carbon monoxide (CO) in the presence of a transition metal catalyst, most commonly a palladium-based system. homkat.nlukessays.com

The general reaction for a nitroarene is: Ar-NO₂ + 3 CO --(Pd Catalyst)--> Ar-N=C=O + 2 CO₂

This method is highly attractive from an industrial and green chemistry perspective because it avoids the use of phosgene and converts the nitro group directly to the isocyanate function in a single step. ukessays.com The reaction is often carried out in the presence of an alcohol, which traps the isocyanate intermediate to form a more stable carbamate. homkat.nl The carbamate can then be isolated and subsequently thermally decomposed to yield the pure isocyanate. homkat.nl

Research has focused on optimizing the catalyst system to improve activity and selectivity. homkat.nl Palladium complexes with various ligands, such as phenanthroline, have been shown to be highly effective. ukessays.com While this method is well-established for nitroarenes like nitrobenzene to produce precursors for MDI and TDI, its application to aliphatic nitro compounds like nitroisobutane for the synthesis of this compound is less commonly reported in the literature, which has overwhelmingly focused on the synthesis of high-volume aromatic polyurethanes. homkat.nlacs.org

Green Chemistry Principles in Isocyanate Synthesis

The synthesis of isocyanates has traditionally been dominated by processes that are at odds with the principles of green chemistry, most notably due to the reliance on the extremely toxic and corrosive chemical phosgene. digitellinc.comacs.org Consequently, a major focus of modern chemical research is the development of safer and more sustainable synthetic routes. rsc.org

Key green chemistry principles applied to isocyanate synthesis include:

Prevention of Hazardous Waste: The primary goal is the development of phosgene-free routes to eliminate the risks associated with its use and the generation of corrosive HCl as a byproduct. rsc.orgrsc.org

Use of Safer Solvents and Reagents: This involves replacing hazardous reactants like phosgene with benign alternatives such as carbon dioxide or dimethyl carbonate. d-nb.inforesourcewise.com

Design for Energy Efficiency: Employing advanced catalytic systems and reaction technologies like microwave assistance or continuous flow processes can reduce energy consumption and improve safety. d-nb.inforesearchgate.net

Use of Renewable Feedstocks: Shifting from petroleum-based starting materials to bio-based precursors derived from sources like vegetable oils, lignin, or amino acids is a critical strategy for sustainability. researchgate.netacs.org

Catalysis: The use of highly efficient and recyclable catalysts is preferred over stoichiometric reagents to minimize waste and improve atom economy. digitellinc.comhomkat.nl The Curtius rearrangement is another pathway considered a greener approach as it avoids harsh reagents. libretexts.org

Development of Sustainable Production Strategies for Isocyanates

Building on green chemistry principles, the development of sustainable production strategies for isocyanates is a multi-faceted endeavor. A central theme is the complete avoidance of phosgene. rsc.orgresearchgate.net This has spurred innovation in several areas.

One major strategy is the thermal decomposition of carbamates . google.comgoogle.com In this approach, an amine is first reacted with a carbonylating agent (other than phosgene) in the presence of an alcohol to form a carbamate, which is then heated to yield the isocyanate and regenerate the alcohol. This circumvents the direct handling of toxic intermediates.

Another key strategy involves the use of flow chemistry . Continuous flow reactors allow for the safe generation and immediate consumption of high-energy or hazardous intermediates, such as acyl azides in the Curtius rearrangement. researchgate.net This approach mitigates the risks of accumulation and potential runaway reactions, making processes more scalable and inherently safer. researchgate.net

The development of advanced catalytic systems is also crucial. For the reductive carbonylation of nitro compounds, research aims to create robust and recyclable homogeneous or heterogeneous catalysts that can operate under milder conditions with high selectivity, reducing energy input and simplifying product purification. digitellinc.comhomkat.nl Projects like the PROMIS initiative are actively working on combining inventive organic chemistry and catalysis to design novel bio-based isocyanate building blocks. biorizon.eu

Bio-based Precursors and Methodologies for Isocyanate Synthesis

A cornerstone of sustainable isocyanate production is the utilization of renewable, bio-based feedstocks. rsc.orgacs.org This approach aims to reduce the carbon footprint and dependence on finite petrochemical resources. rsc.orgresearchgate.net Researchers have identified several promising classes of biological precursors. acs.org

Vegetable Oils and Fatty Acids: Long-chain dicarboxylic acids derived from vegetable oils can be converted into the corresponding diisocyanates. researchgate.net Algae biomass is also being explored as a source of fatty acids for this purpose. researchgate.net

Amino Acids: The naturally occurring amino acid L-lysine is a key precursor for synthesizing bio-based diisocyanates like lysine diisocyanate (LDI). researchgate.net

Lignin Derivatives: Aromatic compounds derived from lignin, such as vanillin and guaiacol, can be used to synthesize new bio-based aromatic isocyanates. researchgate.netacs.org

Carbohydrates and Furans: Sugars can be converted into platform chemicals like 2,5-furandicarboxylic acid, which serves as a building block for furan-based isocyanates. researchgate.netacs.org

The most common methodology to convert bio-derived carboxylic acids into isocyanates is the Curtius rearrangement . researchgate.net This reaction involves the conversion of a carboxylic acid into an acyl azide, which upon heating, rearranges to form the isocyanate with the loss of nitrogen gas. libretexts.org This pathway is particularly suitable for fatty acids and other acid-functionalized bio-precursors. researchgate.netresearchgate.net The PROMIS project, for example, is focused on creating isocyanates from non-food lignocellulose biomass, directly contributing to a more sustainable chemical industry. biorizon.eu

In Situ Generation and Isolation Techniques

The synthesis of this compound can be approached through methods that either generate the compound for immediate use in a subsequent reaction (in situ) or through pathways that lead to its isolation as a purified product. The choice of method depends on the desired final product and the reactivity of the intermediates.

In Situ Generation

In situ generation is a powerful strategy in organic synthesis that avoids the handling and purification of reactive, and often hazardous, intermediates like isocyanates. masterorganicchemistry.comgaylordchemical.com The this compound is formed within the reaction vessel and is immediately consumed by a nucleophile present in the mixture to yield more stable derivatives such as ureas or carbamates. masterorganicchemistry.comwikipedia.org

Classical Rearrangement Reactions

Several classical name reactions are routinely employed to generate isocyanates in situ. These reactions typically involve the rearrangement of a nitrogen-containing functional group.

Curtius Rearrangement : This method involves the thermal or photochemical decomposition of an acyl azide. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, the precursor isovaleryl azide is rearranged, releasing nitrogen gas to form the isocyanate. masterorganicchemistry.comorganic-chemistry.org The reaction is concerted, meaning the migration of the isobutyl group occurs simultaneously with the loss of nitrogen gas, with retention of the alkyl group's configuration. wikipedia.org The isovaleryl azide itself can be prepared from isovaleric acid derivatives. wikipedia.org In an in situ application, the rearrangement is conducted in the presence of a trapping nucleophile, such as an alcohol or an amine, to directly form the corresponding carbamate or urea. wikipedia.orgdurham.ac.uk Modern flow chemistry techniques have been developed to perform Curtius rearrangements, offering enhanced safety and control by continuously generating and reacting the isocyanate intermediate. durham.ac.uk

Hofmann Rearrangement : The Hofmann rearrangement converts a primary amide, in this case, isovaleramide, into this compound, which has one less carbon atom. masterorganicchemistry.com The reaction is typically mediated by reagents such as bromine in an aqueous solution of sodium hydroxide. masterorganicchemistry.com The isocyanate is formed as a transient intermediate which, in the aqueous basic medium, is usually hydrolyzed and decarboxylated to form isobutylamine. However, the reaction can be adapted to trap the intermediate isocyanate with other nucleophiles.

Lossen Rearrangement : This reaction converts a hydroxamic acid or its derivatives (e.g., O-acyl, O-sulfonyl) into an isocyanate. wikipedia.orgthermofisher.com The precursor for this compound would be isovalerohydroxamic acid. Treatment of an activated hydroxamic acid with a base leads to a rearrangement that expels a carboxylate anion and produces the isocyanate intermediate. wikipedia.orglscollege.ac.in This intermediate can then be trapped by various nucleophiles present in the reaction mixture. wikipedia.org The Lossen rearrangement is valued for proceeding under relatively mild conditions. thermofisher.com

The table below summarizes the precursors and typical trapping products for these in situ generation methods.

| Rearrangement | Precursor for this compound | Intermediate | Trapping Nucleophile (Example) | Final Product (Example) |

| Curtius | Isovaleryl azide | This compound | Benzyl alcohol | Benzyl isobutylcarbamate |

| Hofmann | Isovaleramide | This compound | Methanol | Methyl isobutylcarbamate |

| Lossen | O-Acyl isovalerohydroxamic acid | This compound | Aniline | 1-Isobutyl-3-phenylurea |

Phosgene-Free In Situ Methods

Concerns over the toxicity of phosgene have driven the development of alternative in situ methods. One notable approach involves the dehydration of carbamic acids, which are formed from the reaction of an amine (isobutylamine) with carbon dioxide. The dehydration to the isocyanate can be accomplished using activating agents like dimethyl sulfoxide (DMSO) and trifluoroacetic anhydride (TFAA), allowing the subsequent one-pot synthesis of ureas and carbamates. gaylordchemical.com

Isolation Techniques

When this compound is the desired end product, it must be separated from the reaction mixture and purified.

Distillation : As a volatile liquid, the primary method for the purification of this compound is distillation. google.com Following synthesis, the crude reaction mixture is subjected to fractional distillation, often under reduced pressure (vacuum distillation), to separate the isocyanate from less volatile starting materials, catalysts, solvents (like toluene or chlorobenzene), and byproducts. google.comorgsyn.orgresearchgate.net For smaller lab-scale purifications, techniques like Kugelrohr distillation can be employed. orgsyn.org

Extraction and Filtration : Prior to distillation, a preliminary purification step may be necessary. This can involve filtering the crude reaction mixture to remove solid impurities. In cases where the reaction results in a complex mixture, a liquid-liquid extraction may be performed. For instance, an inert solvent can be used to selectively extract the organic isocyanate from a crude residue containing polar or insoluble byproducts. google.com The resulting isocyanate-containing solution is then carried forward to the distillation step for final purification. google.com

The following table details representative reagents and conditions for the purification of an isocyanate.

| Purification Step | Reagent/Condition | Purpose | Reference |

| Extraction | Diethyl ether / Water | Separation of organic product from aqueous phase | orgsyn.org |

| Drying | Anhydrous Magnesium Sulfate (MgSO₄) | Removal of residual water from organic solution | orgsyn.org |

| Solvent Removal | Rotary Evaporation | Removal of volatile extraction solvent | orgsyn.org |

| Final Purification | Vacuum Distillation / Kugelrohr | Separation of pure isocyanate from non-volatile impurities | orgsyn.org |

Elucidation of Reaction Mechanisms and Reactivity Profiles of Isobutyl Isocyanate

Nucleophilic Addition Reactions

The central carbon atom of the isocyanate group in isobutyl isocyanate carries a partial positive charge due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This makes it a prime target for nucleophilic attack. Common nucleophiles include alcohols, amines, and water, leading to the formation of urethanes, ureas, and carbamic acids, respectively. echemi.comnoaa.govnih.gov

The reaction between this compound and an alcohol yields a urethane (also known as a carbamate). nih.govebrary.net This reaction is a cornerstone of polyurethane chemistry. turkchem.netyok.gov.tr The general reaction involves the addition of the alcohol's hydroxyl group across the N=C double bond of the isocyanate. kuleuven.be

Kinetic studies of alcohol-isocyanate reactions reveal that the reaction rates are influenced by several factors, including the structure of the alcohol and the isocyanate, the solvent, and the presence of catalysts. yok.gov.trresearchgate.net Primary alcohols generally react faster than secondary alcohols due to reduced steric hindrance. researchgate.netkuleuven.be For instance, studies comparing the reactions of phenyl isocyanate with various butyl alcohols showed that the activation energy for the reaction with secondary-butyl alcohol is higher than that with n-butyl alcohol. cdnsciencepub.com The reaction typically follows second-order kinetics, being first order in both the alcohol and the isocyanate. yok.gov.trcdnsciencepub.com However, deviations can occur due to autocatalysis by the urethane product. researchgate.netcdnsciencepub.com The solvent can also play a significant role; for example, the rate of reaction is often faster in more polar solvents. ebrary.netmdpi.com

Table 1: Factors Influencing Alcohol-Isocyanate Reaction Kinetics

| Factor | Effect on Reaction Rate | Reference |

| Alcohol Structure | Primary alcohols react faster than secondary alcohols. | researchgate.netkuleuven.be |

| Isocyanate Structure | Aromatic isocyanates are generally more reactive than aliphatic isocyanates. | turkchem.netyok.gov.tr |

| Solvent Polarity | Increased solvent polarity can increase the reaction rate. | ebrary.netmdpi.com |

| Catalysts | Significantly increase the reaction rate. | turkchem.netresearchgate.net |

| Autocatalysis | The urethane product can catalyze the reaction. | researchgate.netcdnsciencepub.com |

Two primary mechanisms have been proposed for the uncatalyzed reaction of an isocyanate with an alcohol: a concerted mechanism and a stepwise mechanism. researchgate.netitu.edu.tr

Concerted Mechanism: In this model, the addition of the alcohol across the N=C bond of the isocyanate occurs in a single step through a cyclic transition state. researchgate.netkuleuven.beitu.edu.tr The proton from the alcohol's hydroxyl group is transferred to the nitrogen atom of the isocyanate at the same time as the oxygen atom of the alcohol forms a bond with the carbonyl carbon. acs.orgmdpi.com Computational studies have suggested that this concerted pathway is generally more favorable energetically. researchgate.netitu.edu.tr

Stepwise Mechanism: This mechanism involves the initial attack of the alcohol's oxygen on the carbonyl carbon of the isocyanate to form a zwitterionic intermediate. itu.edu.tr This is followed by a proton transfer from the alcohol-derived portion to the nitrogen atom to yield the final urethane product. itu.edu.tr Some studies propose an alternative stepwise path involving initial attack at the C=O bond to form an enol intermediate, which then tautomerizes to the urethane. itu.edu.tr However, the concerted mechanism across the N=C bond is more widely supported by computational evidence. kuleuven.beitu.edu.tr

Recent theoretical studies suggest that the reaction may involve multiple alcohol molecules acting as a bridge for proton transfer, effectively lowering the activation energy. kuleuven.be

The reaction between isocyanates and alcohols is often slow and requires catalysis to proceed at a practical rate, especially for aliphatic isocyanates like this compound. turkchem.net

Organotin Compounds: Organotin carboxylates and alkoxides are highly effective catalysts for urethane formation. researchgate.netresearchgate.netnih.govrsc.org The mechanism of catalysis by organotin dicarboxylates is believed to involve the formation of an organotin alkoxide complex with the alcohol. nih.gov This complex then acts as the dominant catalyst. nih.gov For aliphatic isocyanates, the concentration of the carboxylate ligand in the organotin catalyst can significantly affect the reaction rate in non-polar media. researchgate.net In polar solvents, the formation of an organotin alkoxide is also considered a key step. rsc.org The catalyst can associate with the isocyanate, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. turkchem.net

Tertiary Amines: Tertiary amines are also widely used catalysts in polyurethane synthesis. google.comgoogle.com They are thought to function via a nucleophilic activation mechanism. acs.org The tertiary amine can form a complex with the isocyanate, which then reacts with the alcohol. researchgate.net Alternatively, the amine can activate the alcohol by forming a hydrogen-bonded complex, making the alcohol a stronger nucleophile. mdpi.com Tertiary amines are particularly effective at catalyzing the reaction between isocyanates and water. google.com Synergistic effects are often observed when organotin and tertiary amine catalysts are used in combination. turkchem.net

This compound reacts readily with primary and secondary amines to form substituted ureas. researchgate.netcommonorganicchemistry.com This reaction is generally faster than the corresponding reaction with alcohols because amines are typically stronger nucleophiles. researchgate.net The reaction proceeds through a nucleophilic addition mechanism similar to that of alcohols, where the amine nitrogen attacks the electrophilic carbon of the isocyanate group. commonorganicchemistry.comwikipedia.org The reaction is typically carried out in a suitable solvent at room temperature and does not require a catalyst. commonorganicchemistry.com The formation of unsymmetrical ureas can be achieved by reacting an isocyanate with an amine. wikipedia.org

The reaction of this compound with water is a multi-step process. nih.govacs.org Initially, the water molecule adds across the isocyanate group to form an unstable carbamic acid intermediate. nih.govmasterorganicchemistry.com This carbamic acid then spontaneously decomposes, releasing carbon dioxide and forming a primary amine (isobutylamine). nih.govnih.gov The newly formed amine is highly reactive and can subsequently react with another molecule of this compound to produce a disubstituted urea (N,N'-diisobutylurea). oecd.org This reaction is fundamental in the production of polyurethane foams, where the evolved carbon dioxide acts as a blowing agent. researchgate.netgoogle.com The rate of hydrolysis is generally slower for alkyl isocyanates compared to aryl isocyanates. nih.gov

R-NCO + H₂O → [R-NH-COOH] (unstable carbamic acid)

[R-NH-COOH] → R-NH₂ + CO₂

R-NH₂ + R-NCO → R-NH-CO-NH-R (disubstituted urea)

Reaction with Water: Carbamate and Amine Formation, Carbon Dioxide Evolution

Hydrolysis Kinetics and Environmental Relevance

The reaction of isocyanates with water, known as hydrolysis, is a critical process influencing their environmental persistence and behavior. nih.govepa.gov For this compound, this reaction proceeds rapidly, particularly in moist conditions. nih.gov The initial step of hydrolysis involves the nucleophilic attack of water on the electrophilic carbon atom of the isocyanate group (-N=C=O). This forms an unstable carbamic acid intermediate. nih.govuni-hamburg.de This intermediate then readily decomposes, releasing carbon dioxide and forming the corresponding primary amine, isobutylamine. nih.gov The newly formed isobutylamine can then react with another molecule of this compound to produce a symmetrically disubstituted urea, 1,3-diisobutylurea. nih.gov

The rate of hydrolysis is significant, with studies on analogous isocyanates indicating half-lives of less than 10 minutes under typical environmental conditions. nih.gov For instance, a study on n-butyl isocyanate demonstrated a half-life of 12.6 to 13.8 minutes at 25°C. oecd.org Another study on phenyl isocyanate reported a half-life of just 20 seconds for the initial reaction to form the carbamic acid. europa.eu Given these rapid reaction rates, hydrolysis is considered the primary fate process for this compound in aquatic environments and moist soil, outweighing other processes like adsorption to sediment or volatilization. nih.govepa.gov

From an environmental perspective, the rapid hydrolysis of this compound means that the parent compound is unlikely to persist for long periods. cdc.gov The primary environmental impact will therefore be associated with its hydrolysis products, namely isobutylamine and carbon dioxide. nih.gov The rapid degradation also implies that bioaccumulation of this compound in aquatic organisms is not expected to be a significant concern. cdc.gov

Table 1: Hydrolysis Reaction of this compound

| Reactants | Intermediate | Final Products |

| This compound + Water | Isobutylcarbamic acid | Isobutylamine + Carbon Dioxide |

| Isobutylamine + this compound | - | 1,3-Diisobutylurea |

Influence of Substituents and Catalysts on Hydrolysis Pathways

The rate and mechanism of isocyanate hydrolysis can be significantly influenced by the nature of the substituent attached to the isocyanate group and the presence of catalysts.

Substituent Effects:

Computational studies have shown that the reactivity of isocyanates toward water is affected by the electronic properties of the substituent (the 'R' group in R-NCO). acs.orgchemrxiv.org Electron-withdrawing substituents tend to increase the electrophilicity of the carbonyl carbon in the isocyanate group, making it more susceptible to nucleophilic attack by water and thus accelerating the hydrolysis rate. chemrxiv.orgresearchgate.net Conversely, electron-donating groups can decrease the reaction rate. researchgate.net For alkyl isocyanates like this compound, the effect of the alkyl group on the hydrolysis rate is generally less pronounced compared to the impact of strongly electron-withdrawing groups like trifluoromethyl (CF3). acs.org However, common alkyl substituents have been shown to lower the activation energy barrier for hydrolysis by approximately 4 kcal/mol compared to the unsubstituted isocyanic acid (HNCO). chemrxiv.org

Catalytic Effects:

The hydrolysis of isocyanates can be catalyzed by various species, including excess water molecules and bases. chemrxiv.orgnoaa.govchemicalbook.com

Water as a Catalyst: Theoretical and experimental studies have demonstrated that water molecules can act as catalysts in the hydrolysis reaction, forming clusters that facilitate the proton transfer steps involved in the mechanism. nih.govacs.org A "two-water-molecule" model is often considered sufficient to describe the concerted hydrolysis process, where one water molecule acts as the nucleophile and the second facilitates proton transfer. acs.org Some studies suggest that a third water molecule might further assist the reaction. nih.govacs.org The presence of additional water molecules can significantly lower the activation energy barrier for the reaction. chemrxiv.org

Base Catalysis: Bases can catalyze the hydrolysis of isocyanates through different mechanisms depending on the strength of the base and the acidity of the reactants. rsc.org For reactions with water, a base can deprotonate water to form the more nucleophilic hydroxide ion, which can then attack the isocyanate. Alternatively, a concerted mechanism can occur where the base facilitates proton transfer from the attacking water molecule. rsc.org

The reaction generally proceeds via nucleophilic addition across the N=C bond of the isocyanate. nih.govacs.org While both N=C and C=O bonds are present, the former is the preferential site of attack by water. nih.govacs.org

Polymerization Reactions

This compound, like other isocyanates, is a versatile monomer capable of undergoing various polymerization reactions. These reactions are fundamental to the synthesis of a wide range of polymeric materials. noaa.govchemicalbook.com

Polyurethane and Polyurea Synthesis via this compound Derivatives

The reaction of isocyanates with alcohols to form urethanes and with amines to form ureas are cornerstone reactions in polymer chemistry. kuleuven.bemdpi.com

Polyurethane Synthesis: Polyurethanes are produced through the polyaddition reaction of a di- or polyisocyanate with a polyol (a compound with multiple hydroxyl groups). qucosa.de While this compound is a monofunctional isocyanate, its derivatives, or diisocyanates with similar alkyl structures, are used in polyurethane formation. The fundamental reaction involves the attack of the hydroxyl group of the alcohol on the electrophilic carbon of the isocyanate group, forming a urethane linkage (-NH-CO-O-). kuleuven.bequcosa.de This reaction is often catalyzed by substances like tertiary amines or organometallic compounds, such as dibutyltin dilaurate, to achieve a practical reaction rate. researchgate.netwernerblank.com The properties of the resulting polyurethane can be tailored by the choice of the isocyanate and polyol components.

Polyurea Synthesis: Polyureas are synthesized through the reaction of a di- or polyisocyanate with a polyamine (a compound with multiple amine groups). mdpi.comgoogle.com This reaction is typically very fast and often does not require a catalyst due to the high nucleophilicity of the amine group. mdpi.commdpi.com The reaction of this compound with a primary or secondary amine yields a substituted urea. In polyurea synthesis, a diisocyanate reacts with a diamine to form a polymer linked by urea groups (-NH-CO-NH-). mdpi.com A common route for polyurea formation also involves the reaction of isocyanates with water, which first forms an amine that then reacts with another isocyanate. uni-hamburg.demdpi.com

Polyurea/polyurethane hybrids can also be created by reacting an isocyanate component with a mixture of polyols and polyamines. qucosa.de

Cyclization Reactions: Isocyanurate Formation

In the presence of certain catalysts, isocyanates can undergo cyclotrimerization to form highly stable, six-membered heterocyclic structures known as isocyanurates (or more accurately, 1,3,5-triazine-2,4,6-triones). google.com This reaction involves the head-to-tail linkage of three isocyanate molecules.

The formation of isocyanurates is a key reaction in the production of polyisocyanurate (PIR) foams, which are known for their enhanced thermal stability and fire resistance compared to standard polyurethanes. The reaction is typically promoted by specific catalysts, such as alkali metal carboxylates, tertiary amines, and certain organometallic compounds. The trimerization of isocyanates is often a competing reaction during polyurethane synthesis and can be controlled by the choice of catalyst and reaction conditions. This cyclization can act as a cross-linking reaction in polyurethane systems, increasing the rigidity and thermal stability of the final polymer. researchgate.net

Carbodiimide Formation via Decarboxylation

Isocyanates can be converted into carbodiimides (R-N=C=N-R) through a condensation reaction that involves the elimination of a molecule of carbon dioxide (decarboxylation). wikipedia.orgmdpi.com This reaction requires two isocyanate molecules and is typically catalyzed by phosphine oxides or other specific catalysts. wikipedia.orglookchem.com

The reaction proceeds by the initial reaction of two isocyanate molecules to form an unstable four-membered ring intermediate (a uretidinedione). This intermediate then decomposes, losing CO2 to form the carbodiimide. mdpi.com The reaction is reversible. wikipedia.org Carbodiimides are themselves reactive compounds and are used as crosslinkers and stabilizers in various polymer systems. mdpi.com

Linear Polymerization of Isocyanates

Under specific conditions, particularly with anionic initiators, isocyanates can undergo linear polymerization to form polyisocyanates, which are nylon-1 analogues. researchgate.netsemanticscholar.org This type of polymerization involves the opening of the C=N double bond of the isocyanate monomer.

The polymerization is typically initiated by strong nucleophiles, such as sodium naphthalenide or certain lithium alkyls, in aprotic solvents at low temperatures. researchgate.netnist.gov The resulting polymers have a backbone consisting of repeating amide units (-N(R)-C(=O)-) where the R group is the isobutyl substituent. Poly(n-alkyl isocyanates) are known to adopt a rigid, helical rod-like conformation in solution. researchgate.netnist.gov

A significant challenge in the anionic polymerization of isocyanates is the competing cyclotrimerization reaction to form isocyanurates. researchgate.net However, by carefully selecting the initiator, solvent, and reaction temperature, living anionic polymerization can be achieved, allowing for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. researchgate.netacs.org

Living Cationic Polymerization of Isobutyl Vinyl Ether

Specific Reaction Pathways and Transformations

Hydroboration of isocyanates is a significant transformation that allows for the chemoselective reduction of the isocyanate group to various products. goettingen-research-online.denih.gov This reaction involves the addition of a boron-hydrogen bond across the C=N or C=O double bond of the isocyanate. goettingen-research-online.dersc.org Depending on the reaction conditions and the catalyst used, isocyanates can be selectively converted into N-boryl formamides, bis(boryl)hemiaminals, or N-boryl methyl amines. goettingen-research-online.denih.gov

The chemoselectivity of the hydroboration reaction is a key feature, allowing for the reduction of isocyanates in the presence of other functional groups such as imines, nitriles, and olefins. goettingen-research-online.de For instance, the Schwartz reagent has been shown to mediate the chemoselective reduction of isocyanates to formamides, tolerating sensitive functionalities like esters, nitro groups, and alkenes. researchgate.netnih.gov

The hydroboration of isocyanates can lead to a variety of products depending on the stoichiometry of the hydroborating agent and the reaction conditions. goettingen-research-online.denih.gov

N-boryl formamides are formed through the monohydroboration of isocyanates. This involves the addition of one equivalent of a hydroborating agent, such as pinacolborane (HBpin), across the C=N bond. goettingen-research-online.dechemrxiv.org

Bis(boryl)hemiaminals are the result of dihydroboration, where two equivalents of the hydroborating agent add to the isocyanate. goettingen-research-online.denih.gov

N-boryl methyl amines are produced via a deoxygenative hydroboration process, which involves the cleavage of the C=O bond and requires multiple equivalents of the hydroborating agent. goettingen-research-online.denih.gov

Research has shown that both aliphatic and aromatic isocyanates can be efficiently converted to these hydroboration products. goettingen-research-online.dechemrxiv.org For example, a zinc hydride catalyst has been reported to effectively catalyze the chemoselective reduction of various isocyanates to N-boryl formamides, bis(boryl)hemiaminals, and N-boryl methyl amines. nih.gov Similarly, an aluminum dihydride complex has been shown to catalyze these transformations. chemrxiv.org

Various catalysts have been developed to promote the hydroboration of isocyanates, offering different levels of selectivity and reactivity.

Sodium Hydride (NaH): Commercially available NaH has been demonstrated to be an efficient and economical catalyst for the chemoselective hydroboration of isocyanates. goettingen-research-online.de It can catalyze the conversion of isocyanates to N-boryl formamides, bis(boryl)hemiaminals, and N-boryl methyl amines under mild, solvent-free conditions. goettingen-research-online.de

Organozinc Complexes: In situ generated organozinc complexes have been used for the chemoselective reduction of isocyanates to formamides. goettingen-research-online.de A conjugated bis-guanidinate supported zinc hydride complex has also been shown to catalyze the selective reduction of a wide range of isocyanates. nih.gov

Organomagnesium Catalysts: Magnesium catalysts have been employed in the hydroboration of isocyanates, leading to either N,O-bis(boryl) hemiaminal products or N-methyl amines through hydrodeoxygenation. chemrxiv.orgresearchgate.net

Other Catalysts: Other catalytic systems, including those based on cobalt, nih.gov copper, rsc.org and cyclic carbodiphosphoranes, chemrxiv.orgresearchgate.net have also been developed for the hydroboration of isocyanates. These catalysts offer high chemoselectivity, allowing for the preferential reduction of isocyanates over other functional groups. rsc.orgresearchgate.net A nickel-based metal-organic framework (MOF) has also been shown to catalyze the partial reduction of isocyanates. rsc.org

| Catalyst | Product(s) | Key Features |

| Sodium Hydride (NaH) | N-boryl formamides, bis(boryl)hemiaminals, N-boryl methyl amines. goettingen-research-online.de | Economical, efficient at low loadings, solvent-free conditions. goettingen-research-online.de |

| Organozinc Complexes | N-boryl formamides, bis(boryl)hemiaminals, N-boryl methyl amines. nih.gov | High chemoselectivity, tolerates various functional groups. nih.gov |

| Organomagnesium Catalysts | N,O-bis(boryl) hemiaminals, N-methyl amines. chemrxiv.orgresearchgate.net | Effective for dihydroboration and hydrodeoxygenation. chemrxiv.org |

| Cobalt Complexes | Formamides, N-methylamines. nih.gov | Chemodivergent, depends on HBPin concentration and conditions. nih.gov |

| Copper(I) Alkoxide | Boraformamides. rsc.org | Highly selective for monohydroboration of electron-rich isocyanates. rsc.org |

| Cyclic Carbodiphosphorane | N-boryl formamides. chemrxiv.orgresearchgate.net | Outperforms other Lewis basic carbon species, selective for alkyl isocyanates. chemrxiv.orgresearchgate.net |

| Nickel-MOF | N-borylated formamides, N-methylamines. rsc.org | Highly efficient and selective catalysis. rsc.org |

Multicomponent reactions (MCRs) are one-pot reactions where three or more reactants combine to form a single product, offering an efficient route to complex molecules. rsc.org Isocyanates are valuable building blocks in MCRs due to their electrophilic nature. rsc.orgmasterorganicchemistry.com While specific examples detailing this compound in MCRs are not extensively documented, the general reactivity patterns of isocyanates in these reactions are well-established. rsc.orgbeilstein-journals.org

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are particularly relevant for the synthesis of peptidomimetics and other complex structures. beilstein-journals.orgbeilstein-journals.org In some MCRs, isocyanates can be used as a replacement for other components, such as carboxylic acids in Ugi-type reactions, to generate novel scaffolds. rsc.org For example, the reaction of a nitrile imine, an isocyanide, and an isocyanate can lead to the formation of a 1,2,4-triazinedione scaffold. rsc.org

The versatility of isocyanates in MCRs allows for the synthesis of a wide range of heterocyclic compounds and other molecular architectures. rsc.orgbohrium.com These reactions benefit from high atom economy and procedural simplicity, making them attractive for various applications in medicinal chemistry and materials science. beilstein-journals.orgbohrium.com

Formation of N-boryl formamides, bis(boryl)hemiaminals, N-boryl methyl amines

Formation of Acyl Isocyanates from Primary Amides

The conversion of primary amides into isocyanates is a cornerstone of organic synthesis, providing a gateway to a variety of functional groups. Acyl isocyanates, which are isocyanates attached to a carbonyl group, can be generated from primary amides through specific methodologies. While classic rearrangements like the Hofmann, Curtius, and Lossen reactions convert amides or their derivatives into alkyl or aryl isocyanates, the direct synthesis of acyl isocyanates from primary amides often involves dehydration-like reactions. jove.comwikipedia.orgnih.gov

One effective method involves the reaction of a primary amide with oxalyl chloride. wikipedia.orgorganic-chemistry.org Phosgene, a traditional reagent, tends to dehydrate primary amides to nitriles, but oxalyl chloride facilitates the formation of the desired acyl isocyanate. wikipedia.org The mechanism proceeds through an intermediate that eliminates HCl and CO to yield the final product.

Another route involves generating acyl isocyanates in situ from carboxylic acid chlorides and a cyanate source, such as silver cyanate. slideshare.net

The Hofmann rearrangement represents a related, well-established method for converting a primary amide into a primary amine with one less carbon atom, proceeding through an isocyanate intermediate. jove.combyjus.com The process begins with the deprotonation of the primary amide by a strong base, followed by halogenation to produce an N-haloamide. jove.com A second deprotonation yields an anion that rearranges, migrating the alkyl group from the carbonyl carbon to the nitrogen and expelling the halide ion to form an isocyanate. jove.combyjus.com While this rearrangement typically leads to an alkyl or aryl isocyanate that is then hydrolyzed to an amine, the isocyanate itself is a key, isolable intermediate under anhydrous conditions. byjus.comgoogle.com

Table 1: General Reaction Data for Acyl Isocyanate Formation

| Reactant Type | Reagent | Key Intermediate | Product Type |

|---|---|---|---|

| Primary Amide | Oxalyl Chloride | N-Acyl-α-chloro-α-oxoacetamide | Acyl Isocyanate |

| Primary Amide | Strong Base (e.g., NaOH), Halogen (e.g., Br₂) | N-Haloamide, Isocyanate | Primary Amine (after hydrolysis) |

Addition of Isocyanate to Urea: Biuret Formation

Isocyanates are potent electrophiles, readily reacting with nucleophiles such as amines, alcohols, and water. wikipedia.orgrsc.org The reaction between an isocyanate and a urea molecule results in the formation of a biuret, a compound characterized by a functional group comprising two acyl urea groups linked by a central nitrogen atom (–NH-CO-NR-CO-NH–). wikipedia.orgnih.gov

This transformation occurs via the nucleophilic attack of one of the N-H groups of the urea on the electrophilic carbonyl carbon of the isocyanate group (R-N=C=O). mdpi.com The reaction is an addition reaction and is fundamental in polymer chemistry, particularly as a cross-linking or side reaction in the synthesis of polyureas. nih.govmdpi.com

When this compound reacts with a substituted urea, the nitrogen atom of the urea adds to the carbonyl carbon of the isocyanate. This is followed by a proton transfer to form the stable biuret structure. wikipedia.org This reaction can create a new secondary amine, which, under certain conditions, can react further with another isocyanate molecule, leading to the formation of oligo-uret structures. mdpi.com The formation of biurets is a common secondary reaction when synthesizing ureas from primary amines and isocyanates if the isocyanate is present in excess. wikipedia.org

Table 2: Reaction Profile for Biuret Formation

| Reactants | Product | Linkage Formed | Reaction Type |

|---|

Table 3: Compound Reference

| Compound Name | PubChem CID |

|---|---|

| This compound | 14059 |

| Oxalyl chloride | 6917 |

| Silver cyanate | 61571 |

| Phosgene | 6371 |

| Urea | 1176 |

| Biuret | 10892 |

| Carbon dioxide | 280 |

| Aniline | 6115 |

| Phenyl isocyanate | 7441 |

Applications of Isobutyl Isocyanate in Advanced Chemical Synthesis and Materials Science

Building Blocks in Organic Synthesis

In the realm of organic synthesis, isobutyl isocyanate serves as a crucial precursor and reagent in the creation of complex molecules, including peptides, azapeptides, and various heterocyclic compounds. Its utility also extends to the field of stereochemistry as a chiral derivatizing agent.

Precursors to Peptides and Azapeptides

While not a direct precursor in the conventional sense of amino acid building blocks, isocyanates, including this compound, are relevant to peptide chemistry. The isocyanate functional group is a key component in the synthesis of azapeptides, which are peptide analogs where the α-carbon of an amino acid residue is replaced by a nitrogen atom. google.com This substitution creates a urea bond instead of an amide bond, which can significantly alter the chemical and biochemical properties of the peptide. google.com

The synthesis of azapeptides can be challenging. One general approach involves the activation of an amino group on a solid support to form an isocyanate, which then reacts with a substituted hydrazine. ut.ee However, this method can be complicated by the formation of byproducts. ut.ee The development of effective solid-phase synthetic methods is crucial for expanding the application of azapeptides in drug discovery. ut.eeresearchgate.net In some synthetic strategies, isobutyl groups are mentioned as potential side chain radicals in peptidomimetic structures, highlighting the relevance of isobutyl-containing compounds in this area of research. google.com

Chiral Derivatizing Agents and Reagents for Chiral Chromatographic Media

This compound and related compounds are utilized as chiral derivatizing agents (CDAs) in the separation of enantiomers. researchgate.net The fundamental principle of this indirect method is the reaction of a chiral analyte with a chiral derivatizing agent to form diastereomers. researchgate.net These diastereomers, having different physical properties, can then be separated using achiral chromatography techniques. researchgate.net

Isocyanates are one class of reagents used for this purpose, reacting with chiral alcohols and amines to form diastereomeric urethanes or ureas. nih.govaocs.org For instance, isopropyl isocyanate has been used to derivatize racemic amines, and the resulting urethane derivatives showed higher enantioselectivity on a proline chiral stationary phase compared to trifluoroacetic anhydride derivatives. nih.gov This improvement is attributed to the additional amide groups in the urethane, which enhance hydrogen bonding interactions with the chiral stationary phase. nih.gov

The selection of the derivatizing agent is critical. While isothiocyanates are sometimes preferred for their selectivity towards amines, isocyanates remain a valuable tool. researchgate.net The use of chiral isocyanates, such as (S)-(+)-1-(1-naphthyl)ethyl isocyanate, is a well-established method for the resolution of racemic mixtures, including alcohols and amines, via HPLC. nih.gov The resulting diastereomeric adducts can be separated on various stationary phases. nih.gov

Synthesis of Nitrogen-Containing Heterocycles (e.g., 1,5-disubstituted imidazole-4-carboxylates)

This compound is a valuable reagent in the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. One notable application is in the synthesis of 1,5-disubstituted imidazole-4-carboxylates. datapdf.com

A reported method involves the reaction of 3-bromo-2-isocyanoacrylates with various primary amines, including isobutylamine (which can be a precursor to this compound), to produce these imidazole derivatives in good yields. datapdf.com The proposed mechanism involves a Michael addition of the amine to the acrylate, followed by the elimination of hydrogen bromide to form an intermediate. This intermediate then undergoes isomerization and cyclization to form the imidazole ring. datapdf.com Other synthetic routes to substituted imidazoles also exist, often employing different isocyanide-based reagents like tosylmethyl isocyanide (TosMIC). mdpi.comorganic-chemistry.orgacs.org

Advanced Polymer and Materials Science Applications

The high reactivity of the isocyanate group makes this compound a key component in the synthesis of various polymers, most notably polyurethanes. These materials find a wide range of applications due to their versatile properties.

Synthesis of Polyurethane-Based Materials

Polyurethanes are a class of polymers formed by the reaction of a di- or polyisocyanate with a polyol. utm.myacs.org The properties of the resulting polyurethane can be tailored by the choice of the isocyanate and the polyol. acs.org Aliphatic isocyanates, such as this compound, generally produce polyurethanes that are more flexible and have lower thermal stability compared to those made from aromatic isocyanates. acs.orgaidic.it The isocyanate component contributes to the hard segment of the polyurethane, influencing properties like rigidity and tensile strength. utm.my

While this compound itself is a monoisocyanate and thus would act as a chain terminator, the isobutyl group is found in more complex isocyanate structures used in polymer science. For example, glycidylisobutyl POSS (polyhedral oligomeric silsesquioxane) has been used to chemically modify non-isocyanate polyurethanes, creating reinforced composite materials. upv.es

Foams (Soft and Rigid)

Polyurethane foams are a major application of polyurethane chemistry. mdpi.com These foams are produced by reacting polyols and isocyanates in the presence of a blowing agent. mdpi.com The properties of the foam, whether soft or rigid, are determined by the specific monomers and additives used. made-in-china.com

Rigid polyurethane foams are widely used as insulation materials due to their low density and thermal conductivity. mdpi.commdpi.com The synthesis involves mixing polyols and isocyanates, where the isocyanate reacts with the hydroxyl groups of the polyol to form the urethane linkages. google.com Water can also be used as a blowing agent, reacting with the isocyanate to produce carbon dioxide gas, which creates the foam structure. mdpi.com While large-scale production often utilizes polymeric isocyanates like MDI (diphenylmethane diisocyanate) and TDI (toluene diisocyanate), the fundamental chemistry of the isocyanate-polyol reaction is central. rsc.orgresearchgate.net Research into bio-based polyols and isocyanates is an active area, aiming to create more sustainable polyurethane foams. researchgate.netresearchgate.net The use of modifiers, such as aminopropylisobutyl-POSS, can influence the morphology and mechanical properties of the resulting rigid polyurethane foams. mdpi.com

Coatings and Adhesives

Isocyanates are fundamental to the production of polyurethane-based coatings and adhesives, which are valued for their durability, water resistance, and strong bonding properties. nih.govnih.gov These materials are typically synthesized through the polyaddition reaction between a polyol (a compound with multiple hydroxyl groups) and a polyisocyanate. fishersci.no

In this context, while di- or polyisocyanates are used to build the main polymer network, a monofunctional isocyanate like this compound can be employed as a chain-capping agent. By reacting with a hydroxyl or amine group at the end of a growing polymer chain, it effectively terminates further polymerization. This allows for precise control over the molecular weight and viscosity of the resulting prepolymer, which are critical parameters for the performance of coatings and adhesives. cenmed.com For instance, isocyanate-terminated prepolymers are common components in two-part adhesive and sealant systems. ontosight.ai The modification of polymer backbones with this compound can also tailor the final properties of the material, such as its flexibility and surface energy.

Elastomers

Polyurethane elastomers are renowned for their excellent mechanical properties, including high elasticity and abrasion resistance. atamanchemicals.com Their synthesis generally involves the reaction of diisocyanates with long-chain diols to form segmented copolymers. fishersci.nofishersci.ca These polymers consist of alternating "hard" segments derived from the diisocyanate and "soft" segments from the polyol.

Sealants and Binders

Polyurethane systems are widely used as sealants and binders in construction and manufacturing due to their strong adhesion and flexibility. nih.gov These formulations often rely on isocyanate-terminated prepolymers that cure upon reaction with atmospheric moisture or a co-reactant. ontosight.ainih.gov The reactivity of the isocyanate group with active hydrogen-containing compounds is central to the curing process, forming a durable and resilient material. fishersci.at

This compound can be used to modify the properties of these prepolymers. By functionalizing the polymer backbone or controlling the molecular weight, manufacturers can adjust the curing time, viscosity, and the mechanical properties of the final sealant or binder. This allows for the creation of tailored products for specific applications, from flexible construction sealants to rigid foundry core binders. nih.gov

Post-Polymerization Modification of Polymers